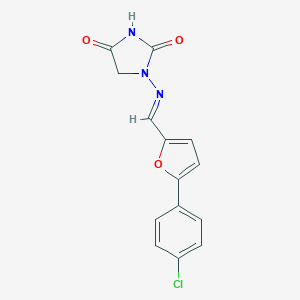
3,6-Dichlorophthalic anhydride
概要
説明
3,6-Dichlorophthalic anhydride is a chemical compound with the molecular formula C8H2Cl2O3 and a molecular weight of 217.01 g/mol . It is a white to off-white solid that is moisture-sensitive and has a melting point of 188-190°C . This compound is an intermediate in the synthesis of various phthalic compounds, phthalazines, and quinones with antimicrobial activity .
準備方法
Synthetic Routes and Reaction Conditions: 3,6-Dichlorophthalic anhydride can be synthesized by the chlorination of phthalic anhydride. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms on the aromatic ring .
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous chlorination of phthalic anhydride in a reactor. The process is optimized to ensure high yield and purity of the product. The crude product is then purified by recrystallization from solvents such as xylene .
化学反応の分析
Types of Reactions: 3,6-Dichlorophthalic anhydride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the aromatic ring can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The anhydride can be hydrolyzed to form 3,6-Dichlorophthalic acid.
Reduction: The compound can be reduced to form 3,6-Dichlorophthalic acid derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Hydrolysis: Water or aqueous solutions of acids or bases can be used to hydrolyze the anhydride.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.
Major Products:
Substitution Reactions: Products include various substituted phthalic anhydrides.
Hydrolysis: The major product is 3,6-Dichlorophthalic acid.
Reduction: The major products are reduced derivatives of 3,6-Dichlorophthalic acid.
科学的研究の応用
3,6-Dichlorophthalic anhydride has several scientific research applications, including:
Biology: The compound is used in the study of enzyme inhibition and as a precursor for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals and as a building block for drug synthesis.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3,6-Dichlorophthalic anhydride involves its reactivity as an anhydride. The compound can react with nucleophiles such as water, alcohols, and amines to form corresponding carboxylic acids, esters, and amides. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .
類似化合物との比較
- 4,5-Dichlorophthalic anhydride
- Tetrachlorophthalic anhydride
- 3,6-Difluorophthalic anhydride
- 4-Fluorophthalic anhydride
Comparison: 3,6-Dichlorophthalic anhydride is unique due to the specific positions of the chlorine atoms on the aromatic ring, which influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, it offers distinct advantages in the synthesis of antimicrobial agents and other biologically active molecules .
特性
IUPAC Name |
4,7-dichloro-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2O3/c9-3-1-2-4(10)6-5(3)7(11)13-8(6)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGLMCPFDADCAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C(=O)OC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196264 | |
| Record name | 3,6-Dichlorophthalic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4466-59-5 | |
| Record name | 3,6-Dichlorophthalic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4466-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Dichlorophthalic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004466595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Dichlorophthalic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-dichlorophthalic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.486 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,6-DICHLOROPHTHALIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QD5579F1A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and characterization data for 3,6-Dichlorophthalic anhydride?
A1: this compound (C8H2Cl2O3) exhibits a typical molecular structure for phthalic anhydride derivatives. [] The molecule packs in a ribbon-like arrangement stabilized by interactions between oxygen, chlorine, and hydrogen atoms. [] While the provided abstracts do not include specific spectroscopic data, such information can be found in the full research articles or chemical databases.
Q2: How is this compound utilized in organic synthesis?
A2: This compound serves as a valuable building block in various chemical syntheses. For instance, it acts as a precursor for synthesizing Disperse Blue 1, a dye. [] The synthesis involves a Friedel-Crafts acylation reaction with [U-14C]p-dichlorobenzene, followed by oleum cyclization to yield [U-14C]-1,4,5,8-tetrachloroanthraquinone. [] This intermediate is further transformed into [U-14C]-1,4,5,8-tetraaminoanthraquinone, the final product. []
Q3: Are there alternative synthetic routes for compounds derived from this compound?
A3: Yes, researchers explored alternative synthetic routes to access compounds typically derived from this compound. For example, a study aimed to synthesize 4,7-diaminoisoindoline-1,3-dione explored a different approach due to challenges encountered with previously reported methods using this compound as a starting material. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















